1-Tosyl-1,2,3,4-tetrahydroquinoline

Descripción

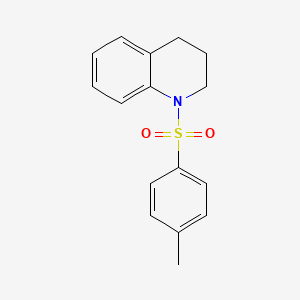

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1-(4-methylphenyl)sulfonyl-3,4-dihydro-2H-quinoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO2S/c1-13-8-10-15(11-9-13)20(18,19)17-12-4-6-14-5-2-3-7-16(14)17/h2-3,5,7-11H,4,6,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFQYTRYDCBOWCV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for N Tosyl 1,2,3,4 Tetrahydroquinolines

Catalytic Approaches to 1-Tosyl-1,2,3,4-Tetrahydroquinoline Synthesis

Transition metal catalysis offers powerful tools for the construction of the this compound scaffold. These methods often proceed under mild conditions with high functional group tolerance.

Transition Metal-Catalyzed Cyclizations and Reductions

A variety of transition metals, including palladium, ruthenium, gold, silver, and indium, have been employed to catalyze the formation of 1-tosyl-1,2,3,4-tetrahydroquinolines through diverse reaction pathways such as cyclizations, hydrogenations, and reductive cyclizations.

Palladium catalysis is a versatile tool for the synthesis of N-heterocycles. In the context of 1-tosyl-1,2,3,4-tetrahydroquinolines, palladium(II)-catalyzed reductive cyclization of N-tosyl-tethered 1,7-enynes has emerged as a notable method. This reaction provides an efficient route to chiral 1,2,3,4-tetrahydroquinolines that possess a quaternary carbon center. rsc.orgresearchgate.netwikipedia.orgfrontiersin.org The process is initiated by the hydropalladation of the alkyne, followed by either a 1,4-addition to an intramolecular conjugate alkene or a β-heteroatom elimination cascade. rsc.orgresearchgate.net Using ethanol (B145695) as a clean and inexpensive hydrogen source, this methodology offers high yields and excellent enantioselectivities. rsc.orgresearchgate.netfrontiersin.org The choice of a suitable chiral diphosphine ligand is crucial for achieving high enantioselectivity. frontiersin.org

| Catalyst System | Substrate | Key Features | Yield | Enantioselectivity (ee) | Ref |

| Pd(CH3CN)4(BF4)2 / Chiral Diphosphine Ligand | N-tosyl-tethered 1,7-enyne | Uses ethanol as a hydrogen source; forms a chiral quaternary carbon center. | High | Excellent | rsc.orgresearchgate.netfrontiersin.org |

Ruthenium complexes have proven to be highly effective catalysts for the asymmetric hydrogenation of quinolines to produce chiral 1,2,3,4-tetrahydroquinolines. Chiral cationic η6-arene–N-tosylethylenediamine–Ru(II) complexes, in particular, have demonstrated the ability to hydrogenate a wide array of quinoline (B57606) derivatives with exceptional enantioselectivity (up to >99% ee) and complete conversion. researchgate.net This method is applicable to the gram-scale synthesis of biologically important tetrahydroquinolines. researchgate.net The reaction proceeds via an ionic and cascade pathway, involving a stepwise H+/H– transfer process. researchgate.net Additionally, half-sandwich ruthenium complexes have been utilized for the one-pot synthesis of tetrahydroquinolines from amino alcohols and ketones, showcasing the diverse catalytic activity of ruthenium in coupled cyclization and hydrogenation processes. magtech.com.cn

| Catalyst System | Substrate | Key Features | Enantioselectivity (ee) | Ref |

| Chiral cationic η6-arene–N-tosylethylenediamine–Ru(II) complexes | Quinolines | High conversion and enantioselectivity; applicable to various quinoline derivatives. | up to >99% | researchgate.net |

| Half-sandwich ruthenium complexes | Amino alcohols and ketones | One-pot synthesis via coupled cyclization and hydrogenation. | Not specified | magtech.com.cn |

Gold catalysis has been effectively applied in the intramolecular hydroarylation of N-tosyl-N-propargylanilines, leading to the formation of 4-substituted-1,2-dihydroquinolines. rsc.org These intermediates can then be readily reduced to the corresponding 1-tosyl-1,2,3,4-tetrahydroquinolines. The gold(I)-catalyzed reaction proceeds via a 6-endo cyclization. rsc.org Another innovative approach involves the use of unsupported nanoporous gold (AuNPore) as a catalyst for the highly efficient and regioselective hydrogenation of quinoline derivatives to 1,2,3,4-tetrahydroquinolines, using an organosilane and water as the hydrogen source. nih.gov This heterogeneous catalyst can be easily recovered and reused without a significant loss of activity. nih.gov

| Catalyst System | Substrate | Key Features | Ref |

| Au(I) complexes | N-tosyl-N-propargylanilines | Forms 1,2-dihydroquinoline (B8789712) precursors via intramolecular hydroarylation. | rsc.org |

| Unsupported nanoporous gold (AuNPore) | Quinoline derivatives | Heterogeneous catalysis; high regioselectivity; reusable catalyst. | nih.gov |

A practical and environmentally friendly method for the synthesis of 1,2,3,4-tetrahydroquinoline (B108954) derivatives involves a ligand- and base-free silver-catalyzed reduction of quinolines. nih.gov This reaction is conducted at room temperature in water, utilizing phenylsilane (B129415) as the reducing agent. Mechanistic investigations suggest that the active reducing species is a silver hydride (Ag-H). nih.gov This method provides a straightforward and accessible route to a variety of 1,2,3,4-tetrahydroquinoline derivatives.

| Catalyst System | Reducing Agent | Solvent | Key Features | Ref |

| Silver (ligand- and base-free) | Phenylsilane | Water | Environmentally friendly; room temperature; forms Ag-H as the reducing species. | nih.gov |

While indium-mediated reactions are prevalent in organic synthesis, including Barbier-type allylations and reductions, specific protocols for the direct indium-mediated cyclization to form this compound are not extensively documented. researchgate.net Indium is known to mediate the reductive coupling of 2-nitroanilines and 1,2-diketones to produce quinoxalines and can be used in various reductive transformations. researchgate.net The primary applications of organoindium chemistry are in Barbier-type reactions, particularly the addition of allyl groups to carbonyl compounds. researchgate.net Although direct indium-mediated cyclization for the target compound is not a well-established method, the reducing capabilities of indium suggest potential for its use in reductive cyclization strategies for the synthesis of tetrahydroquinoline derivatives.

Copper-Catalyzed Approaches

Copper catalysis has emerged as a valuable tool in the synthesis of complex molecules due to its low cost and unique reactivity. In the context of N-tosyl-1,2,3,4-tetrahydroquinolines, copper-catalyzed reactions have been employed for the enantioselective synthesis of functionalized derivatives.

One notable example is the copper(I) hydride-catalyzed asymmetric hydrosilylation of 1,2-dihydroquinolines, which furnishes chiral 4-silyl-1,2,3,4-tetrahydroquinolines with good yields and enantioselectivity. rsc.org This method allows for the introduction of a silyl (B83357) group, which can be further transformed into other functional groups. For instance, the C–Si bond can be converted into a C–O bond with retention of stereochemistry through Tamao oxidation, yielding useful 4-hydroxy-1,2,3,4-tetrahydroquinolines. rsc.org The use of earth-abundant copper makes this a sustainable approach for the synthesis of these chiral building blocks. rsc.org

In a related application, copper iodide (CuI) has been utilized as a catalyst in the cross-coupling reaction of 2-iodoaniline (B362364) and tosyl methyl isocyanide (TosMIC) to produce 4-tosyl quinazolines, highlighting the versatility of copper in synthesizing related heterocyclic structures. banrepcultural.org

Titanium-Catalyzed Hydrogenation

Titanium, being an abundant and low-toxicity metal, presents an attractive option for catalysis. researchgate.net While specific examples of titanium-catalyzed hydrogenation of N-tosyl-quinolines to N-tosyl-1,2,3,4-tetrahydroquinolines are not extensively reported, the hydrogenation of the quinoline core using titanium-based catalysts has been demonstrated.

A notable development is the hydrogen-free hydrogenation of quinolines using a titanium(IV) oxide (TiO2) photocatalyst modified with a copper cocatalyst. researchgate.net This system utilizes an alcoholic suspension and can be driven by solar light, offering a green and sustainable method for producing 1,2,3,4-tetrahydroquinolines. researchgate.net The reaction is believed to proceed via a photocatalytic process where the alcohol acts as a hydrogen source. Although this method has not been explicitly applied to N-tosylated quinolines, its success with the parent quinoline system suggests potential applicability. Further research could explore the adaptation of this titanium-based photocatalytic system for the synthesis of N-tosyl-1,2,3,4-tetrahydroquinolines.

Additionally, gold nanoparticles supported on TiO2 have been shown to catalyze the reduction of functionalized quinolines to 1,2,3,4-tetrahydroquinolines using hydrosilanes and ethanol as the reductant system. frontiersin.org

Organocatalytic and Brønsted Acid-Catalyzed Syntheses

Organocatalysis, which utilizes small organic molecules as catalysts, has become a powerful strategy in organic synthesis, offering mild reaction conditions and operational simplicity. nih.gov For the synthesis of tetrahydroquinolines, both organocatalytic and Brønsted acid-catalyzed methods have been developed.

Chiral phosphoric acids have been effectively used as catalysts in the enantioselective synthesis of tetrahydroquinolines from 2-aminochalcones. This process involves a dehydrative cyclization followed by an asymmetric reduction with a Hantzsch ester, providing the desired products in excellent yields and with high enantioselectivities. Boronic acid catalysis has also been employed in a one-pot tandem reduction of quinolines to tetrahydroquinolines, followed by reductive alkylation to yield N-alkyl tetrahydroquinolines.

A Lewis acid catalyst, trityl tetrafluoroborate, has been used to promote the Povarov reaction between an aryl imine and a dienophile in a microreactor to efficiently produce tetrahydroquinoline derivatives. Furthermore, an organocatalytic oxidative enamine catalysis and hydride transfer/ring closure reaction cascade has been developed for the synthesis of ring-fused tetrahydroquinoline derivatives with high diastereoselectivity.

Metal-Free Hydrogenative Reductions

The development of metal-free reduction methods is of significant interest due to the avoidance of potentially toxic and expensive metal catalysts. In the context of N-tosyl-1,2,3,4-tetrahydroquinoline synthesis, metal-free hydrogenative reductions have been achieved using frustrated Lewis pair (FLP) chemistry.

A notable example involves the use of the strong Lewis acid tris(pentafluorophenyl)borane, B(C6F5)3, to enable the metal-free hydrogenative reduction of substituted N-heteroaromatics, including quinolines, with hydrosilanes as the reducing agent. The proposed mechanism involves the activation of the quinoline by the Lewis acid, followed by hydride transfer from the hydrosilane. This method provides a valuable alternative to traditional metal-catalyzed hydrogenations.

Another metal-promoted, yet not a classical hydrogenation, method involves the reduction of quinolin-2(1H)-ones to 1,2,3,4-tetrahydroquinolines using a combination of samarium(II) iodide (SmI2), water, and triethylamine. This reaction proceeds under mild conditions and involves the cleavage of the amide C-O bond.

Stereoselective Synthesis of N-Tosyl-1,2,3,4-Tetrahydroquinolines

The development of stereoselective methods for the synthesis of N-tosyl-1,2,3,4-tetrahydroquinolines is of great importance, as the biological activity of these compounds often depends on their stereochemistry. Both enantioselective and diastereoselective approaches have been successfully developed.

Enantioselective Methodologies

Enantioselective methods aim to produce a single enantiomer of a chiral compound. Several catalytic asymmetric strategies have been developed for the synthesis of enantioenriched N-tosyl-1,2,3,4-tetrahydroquinolines and related structures.

Iridium-catalyzed asymmetric hydrogenation has proven to be a powerful tool. A novel Ir-catalyzed asymmetric hydrogenation protocol for the synthesis of chiral tetrahydroquinoxaline (THQ) derivatives has been developed, which, by simply adjusting the reaction solvent, can selectively produce both enantiomers of mono-substituted chiral THQs in high yields and with excellent enantioselectivities. For instance, using a specific iridium catalyst, (R)-enantiomers can be obtained with up to 98% ee in toluene/dioxane, while (S)-enantiomers can be produced with up to 93% ee in ethanol. This methodology has also been successfully applied to the synthesis of 3,3-diarylpropyl amines, which are precursors to 4-aryl tetrahydroquinolines, achieving high enantioselectivities.

Copper(I) hydride-catalyzed asymmetric hydrosilylation of 1,2-dihydroquinolines represents another effective enantioselective method, yielding chiral 4-silyl-1,2,3,4-tetrahydroquinolines. rsc.org Furthermore, the enantioselective synthesis of N-tosyl α-amino acids, which can serve as precursors to N-tosyl-1,2,3,4-tetrahydroquinolines, has been achieved with high enantiomeric purity using a chiral copper(I)-Tol-BINAP catalyst.

Table 1: Enantioselective Synthesis of Tetrahydroquinoline Derivatives

| Catalyst/Method | Substrate | Product | Yield (%) | ee (%) | Reference |

|---|---|---|---|---|---|

| Ir-catalyst | 2-methylquinoxaline | (R)-2-methyl-1,2,3,4-tetrahydroquinoxaline | 93 | 98 | |

| Ir-catalyst | 2-methylquinoxaline | (S)-2-methyl-1,2,3,4-tetrahydroquinoxaline | 83 | 93 | |

| Ir-catalyst | 3,3-diarylallyl phthalimide | Chiral 3,3-diarylpropyl amine | Good | High | |

| Cu(I)H/Josiphos | 1,2-dihydroquinoline | 4-silyl-1,2,3,4-tetrahydroquinoline | Good | Good | rsc.org |

| Cu(I)-Tol-BINAP | Indole (B1671886)/N-tosyl imine | β-indolyl N-tosyl α-amino acid | 89 | 96 |

Diastereoselective Annulation and Cyclization Reactions

Diastereoselective reactions are crucial for controlling the relative stereochemistry of multiple stereocenters in a molecule. Annulation and cyclization reactions have been particularly successful in the diastereoselective synthesis of substituted N-tosyl-1,2,3,4-tetrahydroquinolines.

A highly diastereoselective [4+2] annulation of ortho-tosylaminophenyl-substituted para-quinone methides and cyanoalkenes has been developed for the construction of a variety of 4-aryl-substituted tetrahydroquinoline derivatives. researchgate.netresearchgate.net This method proceeds under mild conditions with high yields and excellent diastereoselectivities (>20:1 dr). researchgate.netresearchgate.net

Regioselective aryne-mediated annulation of N-tosyl-2-enamides has been utilized to synthesize dihydroquinolin-4-ones, which are precursors to tetrahydroquinolines. This method demonstrates high levels of regioselectivity based on the electronic and steric effects of the substituents.

Furthermore, a multicomponent protocol involving an isocyanide, an allenoate, and a 2-aminochalcone has been reported for the assembly of polycyclic dihydropyran-fused tetrahydroquinoline structures with excellent diastereoselectivity.

Table 2: Diastereoselective Synthesis of N-Tosyl-1,2,3,4-Tetrahydroquinoline Derivatives

| Reaction Type | Reactant 1 | Reactant 2 | Catalyst/Reagent | Diastereomeric Ratio (dr) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| [4+2] Annulation | o-tosylaminophenyl-p-QM | Cyanoalkene | DBU | >20:1 | up to 96 | researchgate.netresearchgate.net |

| Aryne Annulation | o-(trimethylsilyl)aryl triflate | N-tosyl-2-enamide | TBAT | Regioselective | Moderate to Good | |

| Multicomponent Reaction | Isocyanide, Allenoate | 2-Aminochalcone | - | Excellent | Good |

Green Chemistry Principles in the Synthesis of N-Tosyl-1,2,3,4-Tetrahydroquinolines

Green chemistry principles are being integrated into the synthesis of N-tosyl-1,2,3,4-tetrahydroquinolines to minimize waste, reduce the use of hazardous substances, and improve energy efficiency.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. researchgate.net This technology has been successfully applied to the synthesis of N-tosyl-1,2,3,4-tetrahydroisoquinoline derivatives, a related class of compounds, suggesting its potential for the synthesis of their quinoline counterparts. shd-pub.org.rsresearchgate.net For instance, the cyclization step in the synthesis of 4-aryl-1,2,3,4-tetrahydroisoquinolines has been efficiently carried out using microwave irradiation, highlighting it as a simple, clean, and eco-friendly method. researchgate.net The use of microwave heating in the [3+2] cycloaddition for the synthesis of 5-substituted 1H-tetrazoles also demonstrates the broad applicability of this technique in heterocyclic chemistry, achieving high yields in a matter of minutes. rsc.org

A notable example is the microwave-assisted α-amidoalkylation reaction for the synthesis of 4-aryl-1,2,3,4-tetrahydroisoquinoline derivatives. researchgate.net This method provides an efficient alternative to traditional synthetic routes. researchgate.net

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Feature | Conventional Heating | Microwave-Assisted Synthesis |

| Reaction Time | Often hours to days | Typically minutes to a few hours rsc.org |

| Energy Efficiency | Lower | Higher |

| Yields | Variable | Often higher researchgate.net |

| Side Reactions | More prevalent | Reduced |

| Environmental Impact | Higher due to solvent and energy use | Lower, often with reduced solvent use researchgate.net |

This table provides a generalized comparison and specific outcomes may vary depending on the reaction.

The replacement of volatile and toxic organic solvents with greener alternatives is a cornerstone of sustainable chemistry. Water and ethanol are particularly attractive due to their low toxicity, availability, and minimal environmental impact. The synthesis of 4-acyl-NH-1,2,3-triazoles has been achieved with high efficiency using water as the sole medium, without the need for any catalyst or additive. nih.gov This approach underscores the potential for catalyst-free reactions in aqueous media. nih.gov Similarly, the synthesis of 1,2,3,4-tetrahydroquinolines has been demonstrated using aluminum chloride in water, showcasing the viability of aqueous systems for this class of compounds. researchgate.net Ethanol has also been employed as a solvent in the domino reaction of arylamines, methyl propiolates, and aromatic aldehydes to produce polysubstituted 1,2,3,4-tetrahydroquinolines. nih.gov

The development of recyclable catalysts is crucial for sustainable chemical processes as it reduces waste and lowers costs. Heterogeneous catalysts, in particular, are advantageous as they can be easily separated from the reaction mixture and reused. Nanoporous gold (AuNPore) has been used as a recyclable catalyst for the hydrogenation of quinoline derivatives to 1,2,3,4-tetrahydroquinolines, demonstrating high efficiency and reusability without loss of activity. organic-chemistry.org Another approach involves catalysts that precipitate out of the reaction mixture upon completion, allowing for simple decantation and reuse. bnl.gov For example, a tungsten catalyst for the hydrosilylation of ketones can be recovered and reused for multiple cycles with good activity. bnl.gov

Domino, Tandem, and Cascade Reactions for N-Tosyl-1,2,3,4-Tetrahydroquinoline Formation

Domino, tandem, or cascade reactions offer a powerful strategy for the synthesis of complex molecules like N-tosyl-1,2,3,4-tetrahydroquinolines from simple starting materials in a single operation. nih.govmdpi.com These reactions are characterized by high atom economy, selectivity, and reduced waste as they avoid the isolation of intermediates. nih.gov A variety of domino approaches have been developed for the synthesis of the tetrahydroquinoline scaffold, including:

Reduction or oxidation followed by cyclization. nih.gov

SNA-terminated sequences. nih.gov

Acid-catalyzed ring closures or rearrangements. nih.gov

Metal-promoted processes. nih.gov

One example is the domino Povarov reaction, where a three-component reaction of aromatic aldehydes, arylamines, and methyl propiolates in the presence of p-toluenesulfonic acid affords functionalized 1,2,3,4-tetrahydroquinolines. nih.gov This reaction proceeds stereoselectively, yielding the trans-isomer. nih.gov Another strategy involves a highly diastereoselective [4 + 2] annulation of ortho-tosylaminophenyl-substituted p-quinone methides and cyanoalkenes to construct tetrahydroquinoline derivatives. frontiersin.org

Functionalization Reactions of the N-Tosyl-1,2,3,4-Tetrahydroquinoline Scaffold

Direct C-H functionalization has emerged as a highly attractive and atom-economical strategy for modifying the N-tosyl-1,2,3,4-tetrahydroquinoline scaffold, avoiding the need for pre-functionalized starting materials. mdpi.com Transition metal catalysis plays a key role in these transformations, enabling the selective activation and functionalization of specific C-H bonds. mdpi.com While much of the research has focused on the functionalization of quinolines and quinoline N-oxides, the principles are applicable to the tetrahydroquinoline system. mdpi.com Palladium-catalyzed oxidative cross-coupling reactions, for instance, have been used for the C2-heteroarylation of quinoline N-oxide. mdpi.com Copper-catalyzed reactions have also been employed for the direct sulfoximination of quinoline-N-oxides. mdpi.com These methods provide a pathway to introduce new functional groups onto the core structure, allowing for the synthesis of a diverse range of derivatives.

Deprotonation-Functionalization at Specific Ring Positions

The regioselective functionalization of the this compound scaffold can be effectively achieved through deprotonation followed by reaction with an electrophile. A primary strategy for this is directed ortho-metalation (DoM). In this method, a directing metalating group (DMG) coordinates to an organolithium reagent, facilitating the deprotonation of the nearest (ortho) position. wikipedia.orgresearchgate.net The N-tosyl group in this compound can act as a DMG, directing lithiation to the C8 position of the tetrahydroquinoline ring system.

The general mechanism involves the interaction of the Lewis basic heteroatom on the DMG (in this case, the oxygen atoms of the sulfonyl group) with the Lewis acidic lithium of an organolithium compound, such as n-butyllithium. wikipedia.org This interaction positions the base to deprotonate the sterically accessible C8-proton on the aromatic ring, generating a stabilized aryllithium intermediate. wikipedia.orgnih.gov This intermediate can then be trapped by a variety of electrophiles to introduce a wide range of substituents at the C8 position with high regioselectivity. researchgate.net

While the tosyl group is a powerful directing group, the acidity of other protons must be considered. For instance, the benzylic protons at the C2 position are also acidic. However, by carefully selecting the base and reaction conditions, selective deprotonation of the aromatic ring can be achieved. Generally, alkyllithium bases favor ring lithiation, whereas lithium amide bases tend to promote benzylic lithiation. uwindsor.ca

The process of directed lithiation is a cornerstone of modern synthetic chemistry, allowing for the construction of highly substituted aromatic and heterocyclic compounds that would be difficult to access through classical electrophilic aromatic substitution methods, which are governed by the inherent electronic properties of the ring system. wikipedia.orgresearchgate.net

Other Selective Transformations of the 1,2,3,4-Tetrahydroquinoline Core

Beyond C-H functionalization via deprotonation, the 1,2,3,4-tetrahydroquinoline core can undergo various other selective transformations to yield structurally diverse derivatives. These methods often leverage the inherent reactivity of the scaffold or employ catalysts to achieve high levels of control.

One significant strategy is the diastereoselective [4+2] annulation (Diels-Alder reaction). In a notable example, ortho-tosylaminophenyl-substituted para-quinone methides react with cyanoalkenes to construct highly functionalized 4-aryl-substituted tetrahydroquinolines. frontiersin.org This protocol proceeds under mild conditions and demonstrates high diastereoselectivity, providing a direct route to complex tetrahydroquinoline frameworks. The reaction tolerates a broad range of functional groups on the cyanoalkene component. frontiersin.org

Table 1: Diastereoselective [4+2] Annulation for the Synthesis of this compound Derivatives frontiersin.org

| Entry | R Group on Cyanoalkene | Product | Yield | Diastereomeric Ratio (dr) |

|---|---|---|---|---|

| 1 | 3-Fluorophenyl | 4-(3,5-di-tert-butyl-4-hydroxyphenyl)-2-(3-fluorophenyl)-1-tosyl-1,4-dihydroquinoline-3,3(2H)-dicarbonitrile | 89% | >20:1 |

| 2 | 2-Iodophenyl | 4-(3,5-di-tert-butyl-4-hydroxyphenyl)-2-(2-iodophenyl)-1-tosyl-1,4-dihydroquinoline-3,3(2H)-dicarbonitrile | 92% | >20:1 |

| 3 | o-Tolyl | 4-(3,5-di-tert-butyl-4-hydroxyphenyl)-2-(o-tolyl)-1-tosyl-1,4-dihydroquinoline-3,3(2H)-dicarbonitrile | 96% | >20:1 |

| 4 | 2-Methoxyphenyl | 4-(3,5-di-tert-butyl-4-hydroxyphenyl)-2-(2-methoxyphenyl)-1-tosyl-1,4-dihydroquinoline-3,3(2H)-dicarbonitrile | 94% | >20:1 |

| 5 | 2,4-Dichlorophenyl | 4-(3,5-di-tert-butyl-4-hydroxyphenyl)-2-(2,4-dichlorophenyl)-1-tosyl-1,4-dihydroquinoline-3,3(2H)-dicarbonitrile | 91% | >20:1 |

Another approach involves the chemoselective annulation of an aza-ortho-quinone methide, generated in situ, with a bifunctional olefin. This inverse-electron-demand aza-Diels-Alder reaction provides access to tetrahydroquinoline derivatives containing an indole scaffold. nih.govacs.org The reaction proceeds with excellent diastereoselectivity under mild conditions. nih.gov For instance, the reaction between an in situ generated aza-ortho-quinone methide precursor and 3-vinylindole derivatives yields the corresponding 2-(1H-indol-3-yl)-1-tosyl-1,2,3,4-tetrahydroquinoline products in high yields. nih.govacs.org

Table 2: Synthesis of Indole-Substituted 1-Tosyl-1,2,3,4-tetrahydroquinolines via Aza-Diels-Alder Reaction acs.org

| Entry | Substituent on Indole Nitrogen | Substituent on Vinyl Group | Product | Yield |

|---|---|---|---|---|

| 1 | Benzyl | Phenyl | 2-(1-Benzyl-1H-indol-3-yl)-3-phenyl-1-tosyl-1,2,3,4-tetrahydroquinoline | 74% |

| 2 | H | 4-Chlorophenyl | 3-(4-Chlorophenyl)-2-(1H-indol-3-yl)-1-tosyl-1,2,3,4-tetrahydroquinoline | 93% |

Biocatalysis offers a green and highly selective method for transforming the tetrahydroquinoline core. The microorganism Rhodococcus equi has been used to perform a cascade reaction involving asymmetric hydroxylation at the C4 position, followed by diastereoselective oxidation to furnish chiral 2-substituted-1,2,3,4-tetrahydroquinoline-4-ols and 2,3-dihydroquinolin-4(1H)-ones, respectively, with excellent enantiomeric excess (>99% ee). nih.gov

Phosphine-catalyzed [4+2] annulation reactions have also been developed. The reaction of 2-amino-β-nitrostyrenes with β'-acetoxy allenoates, catalyzed by P(NMe₂)₃ in the presence of cesium carbonate, affords functionalized this compound-3-carboxylates in good yields and high diastereoselectivity. rsc.org

Chemical Reactivity and Mechanistic Investigations of N Tosyl 1,2,3,4 Tetrahydroquinolines

Oxidative Transformations of the N-Tosyl-1,2,3,4-Tetrahydroquinoline Ring System

The N-tosyl group activates the adjacent C(sp³)–H bonds of the tetrahydroquinoline ring, making them susceptible to oxidation. This activation facilitates the formation of key intermediates, such as N-sulfonyl iminium ions, which can be trapped by various nucleophiles.

A prominent method for the functionalization of N-sulfonyl tetrahydroquinolines is through oxidation with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). This approach enables the direct C(sp³)–H functionalization at the C1-position. The reaction is believed to proceed through the formation of a reactive and stable N-sulfonyl iminium ion intermediate, which is then trapped by electron-rich nucleophiles nih.gov. This metal-free oxidative method is highly efficient for creating C-C bonds under mild conditions nih.gov. While much of the detailed research has been demonstrated on the analogous N-sulfonyl tetrahydroisoquinoline system, the principles are directly applicable to N-tosyl-1,2,3,4-tetrahydroquinolines nih.gov.

The oxidation of the unsubstituted 1,2,3,4-tetrahydroquinoline (B108954) core often leads to dehydrogenation, forming quinoline (B57606) or dihydroquinoline. For instance, nickel oxide supported on graphene can catalyze the aerobic dehydrogenation of 1,2,3,4-tetrahydroquinoline researchgate.net. The presence of the N-tosyl group, however, modifies this reactivity, favoring functionalization at the C1 position over complete aromatization by stabilizing the key iminium intermediate nih.gov.

In related N-tosylated heterocyclic systems, oxidative rearrangements have been observed. For example, the oxidation of N-tosyl-tetrahydro-β-carbolines with trichloroisocyanuric acid (TCCA) can lead to the formation of spirooxindoles nih.gov. Such oxidative transformations highlight the synthetic potential unlocked by the N-tosyl group on saturated nitrogen heterocycles.

Table 1: Oxidative C(sp³)–H Functionalization of N-Sulfonyl Heterocycles

| Substrate | Oxidant | Key Intermediate | Product Type | Reference |

|---|---|---|---|---|

| N-Acyl/Sulfonyl 1,2,3,4-Tetrahydroisoquinolines | DDQ | N-Acyl/Sulfonyl Iminium Ion | C(1)-Substituted Tetrahydroisoquinolines | nih.gov |

| 1,2,3,4-Tetrahydroquinoline | O₂, NiO/Graphene | Not specified | 3,4-Dihydroquinoline/Quinoline | researchgate.net |

| N-Tosyl-Tetrahydro-β-carbolines | TCCA | Not specified | Spirooxindoles | nih.gov |

Reduction Pathways Leading to 1,2,3,4-Tetrahydroquinolines

The synthesis of the 1,2,3,4-tetrahydroquinoline scaffold, which is often a precursor to N-tosylation, can be achieved through various reductive methods. These methods typically involve the reduction of quinolines or related unsaturated systems. The N-tosyl group is generally stable under many of these reductive conditions, or it can be removed in a subsequent step.

Common reduction strategies include the catalytic hydrogenation of quinolines using heterogeneous catalysts wikipedia.org. This method is a direct route to the tetrahydroquinoline core. Alternatively, domino reactions involving a reduction step followed by cyclization are effective for constructing the tetrahydroquinoline framework nih.gov. For instance, the reduction of a nitro group on an appropriate precursor can initiate a sequence leading to the formation of the heterocyclic ring nih.gov.

Chemical reducing agents are also widely employed. Sodium borohydride (B1222165) (NaBH₄) can be used to reduce 3,4-dihydroquinolines to the corresponding 1,2,3,4-tetrahydroquinolines organic-chemistry.org. Another example involves a zinc/acetic acid (Zn/AcOH) mediated sequence for the synthesis of pyrrolo[3,4-c]quinolines, which includes the reduction of an N-tosyl-1,2-dihydropyridine intermediate rsc.org.

Table 2: Selected Reduction Methods for the Synthesis of Tetrahydroquinolines

| Starting Material | Reagent/Catalyst | Product | Reference |

|---|---|---|---|

| Quinoline | Heterogeneous Catalysts (e.g., Pt, Pd) / H₂ | 1,2,3,4-Tetrahydroquinoline | wikipedia.org |

| 3,4-Dihydroquinolines | NaBH₄ | 1,2,3,4-Tetrahydroquinoline | organic-chemistry.org |

| o-Nitro-cinnamates | Fe/CH₃COOH | 4-substituted-1,2,3,4-Tetrahydroquinolines | nih.gov |

| N-Tosyl-1,2-dihydropyridine derivative | Zn/AcOH | Reduced pyrrolo[3,4-c]quinoline | rsc.org |

Reactions Involving the N-Tosyl Group (e.g., Detosylation as a synthetic step)

The p-toluenesulfonyl (tosyl) group is frequently used as a protecting group for the nitrogen atom in the tetrahydroquinoline ring system. Its removal, or detosylation, is a crucial synthetic step to liberate the free secondary amine, which can then undergo further functionalization. The stability of the tosyl group allows for a wide range of chemical transformations on other parts of the molecule before its cleavage wikipedia.org.

Several methods have been developed for the N-detosylation of sulfonamides, many of which are applicable to 1-tosyl-1,2,3,4-tetrahydroquinoline. These methods often require specific, and sometimes harsh, conditions due to the robustness of the N-S bond.

Common reagents and conditions for detosylation include:

Reductive Cleavage: Using dissolving metals or other reducing agents.

Basic Conditions: Strong bases can promote the cleavage of the tosyl group. For example, sodium hydride (NaH) in polar aprotic solvents like N,N-dimethylformamide (DMF) or dimethylacetamide (DMA) has been shown to effectively detosylate N-tosylated indoles and other azaheterocycles lookchem.com.

Nucleophilic Reagents: Certain nucleophiles can attack the sulfur atom, leading to the cleavage of the N-S bond. The dilithium (B8592608) salt of thioglycolic acid in DMF is one such efficient reagent for the N-detosylation of indoles at room temperature researchgate.net.

Table 3: Methods for N-Detosylation

| Reagent/Conditions | Substrate Class | Key Features | Reference |

|---|---|---|---|

| NaH in DMA or DMF | N-Tosyl indoles, azaheterocycles | Uses an inexpensive reagent, mild conditions. | lookchem.com |

| Dilithium salt of thioglycolic acid in DMF | N-Tosyl indoles | Efficient and convenient, proceeds at ambient temperature. | researchgate.net |

| Tetraethylammonium superoxide | N-Tosylcarboxamides | Selective cleavage of the N-S bond. | researchgate.net |

Elucidation of Reaction Mechanisms in N-Tosyl-1,2,3,4-Tetrahydroquinoline Chemistry

Understanding the reaction mechanisms involving N-tosyl-1,2,3,4-tetrahydroquinolines is fundamental to optimizing existing synthetic methods and developing new transformations. The electronic properties of the tosyl group play a central role in dictating the reactivity and mechanistic pathways.

One of the most significant mechanistic features is the formation of N-sulfonyl iminium ions . As mentioned previously, the oxidation of N-tosyl-1,2,3,4-tetrahydroquinoline at the C1 position proceeds via an N-sulfonyl iminium ion intermediate nih.gov. The stability of this cation, conferred by the N-sulfonyl group, is key to the success of subsequent nucleophilic additions nih.gov.

Mechanistic studies of deprotonation-alkylation reactions have also provided valuable insights. Research on the functionalization of N-benzyl-1,2,3,4-tetrahydroquinoline at the 4-position through an undirected deprotonation-capture sequence revealed that the aggregation state of the resulting tetrahydroquinoline anion is critical. The formation of a separated ion pair (SIP) , as opposed to a contact ion pair (CIP), was found to be crucial for achieving high selectivity for functionalization at the C4-position chemrxiv.org. The presence of the N-tosyl group would similarly influence the nature of any anionic intermediates formed on the ring.

In other transformations, the tosyl group can participate directly in the reaction mechanism beyond its role as an activating or protecting group. For example, in the synthesis of certain heterocyclic systems, the tosyl group can be part of a sequence of cycloaddition and reductive elimination steps, as seen in copper-catalyzed reactions for the synthesis of 4-tosyl quinazolines nih.gov.

Furthermore, base-catalyzed ring cleavage reactions of functionalized N-tosyl-4-oxo-1,2,3,4-tetrahydroquinolines have been mechanistically investigated. These studies propose mechanisms that account for the observed cleavage of the heterocyclic ring under specific basic conditions researchgate.net. These mechanistic elucidations are vital for predicting and controlling the outcomes of reactions involving the N-tosyl-1,2,3,4-tetrahydroquinoline scaffold.

Advanced Spectroscopic and Structural Elucidation of N Tosyl 1,2,3,4 Tetrahydroquinolines

X-ray Crystallographic Analysis for Stereochemical and Conformational Determination

Single-crystal X-ray diffraction is the definitive method for determining the solid-state structure of N-tosyl-1,2,3,4-tetrahydroquinolines, offering unambiguous insights into bond lengths, bond angles, stereochemistry, and conformational preferences.

Detailed crystallographic analysis of the parent compound, 1-Tosyl-1,2,3,4-tetrahydroquinoline (C₁₆H₁₇NO₂S), reveals a monoclinic crystal system with a P2₁/n space group. researchgate.net A key structural feature is the conformation of the saturated heterocyclic ring. This ring adopts a half-chair conformation, a common arrangement for such systems. nih.gov The dihedral angle between the mean planes of the quinoline's benzene (B151609) ring and the tosyl group's benzene ring is approximately 47.74°. researchgate.netnih.gov This significant twist between the two aromatic systems is a defining conformational characteristic. The geometry around the nitrogen atom is nearly planar, with a bond-angle sum of 350.2°, indicating sp² character due to the influence of the strongly electron-withdrawing tosyl group. nih.gov

The precise parameters obtained from X-ray analysis are fundamental for validating computational models and understanding the steric and electronic effects of the tosyl group on the tetrahydroquinoline scaffold.

| Parameter | Value |

|---|---|

| Empirical Formula | C₁₆H₁₇NO₂S |

| Formula Weight (Mᵣ) | 287.37 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 8.2176 (7) |

| b (Å) | 8.0468 (6) |

| c (Å) | 22.2439 (18) |

| β (°) | 98.107 (4) |

| Volume (ų) | 1456.2 (2) |

| Z | 4 |

| Temperature (K) | 94 |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Calculated Density (Dₓ) (Mg m⁻³) | 1.311 |

| Final R indices [I > 2σ(I)] | R₁ = 0.039 |

| wR (F²) | 0.101 |

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Assignment

NMR spectroscopy is a powerful tool for elucidating the structure of N-tosyl-1,2,3,4-tetrahydroquinolines in solution. While one-dimensional ¹H and ¹³C NMR provide primary characterization, advanced two-dimensional (2D) techniques are essential for unambiguous signal assignment and detailed stereochemical and conformational analysis.

For the parent this compound, the ¹H NMR spectrum typically shows characteristic signals for the aromatic protons of both the quinoline (B57606) and tosyl moieties, as well as signals for the aliphatic protons at positions 2, 3, and 4 of the heterocyclic ring. The tosyl group's methyl protons appear as a distinct singlet.

Advanced 2D NMR experiments like NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy) are particularly crucial. researchgate.net These techniques identify protons that are close to each other in space, rather than those connected through bonds. By analyzing the cross-peaks in a NOESY or ROESY spectrum, it is possible to determine the relative orientation of substituents and the conformation of the six-membered ring in solution. researchgate.net For instance, correlations between protons on the tosyl group and specific protons on the tetrahydroquinoline ring can confirm the rotational orientation around the N-S bond. Similarly, observing NOEs between axial and equatorial protons within the heterocyclic ring helps to solidify the assignment of a half-chair or other conformation in the solution state. researchgate.net

Heteronuclear experiments such as HMQC (Heteronuclear Multiple Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are used to correlate proton signals with their directly attached carbon atoms (HMQC) or with carbons two to three bonds away (HMBC), allowing for the complete and unambiguous assignment of all ¹H and ¹³C NMR signals.

Analysis of Intermolecular and Intramolecular Interactions in Crystal Structures

The crystal packing of this compound is governed by a network of weak intermolecular and intramolecular interactions, which can be precisely mapped using X-ray crystallographic data. These interactions are crucial for the stability of the crystal lattice.

The molecular structure is stabilized in part by intramolecular C-H···O hydrogen bonds. nih.gov Specifically, a hydrogen atom on the methylene (B1212753) carbon at position 2 (C2) interacts with an oxygen atom of the sulfonyl group (O2). nih.gov

In the crystal lattice, molecules are linked together primarily through intermolecular C-H···O hydrogen bonds. researchgate.netnih.gov These interactions form chains of molecules along the researchgate.net crystallographic direction. For example, a hydrogen atom on the tosyl group's aromatic ring (C14) on one molecule forms a hydrogen bond with a sulfonyl oxygen atom (O2) on an adjacent molecule. nih.gov This network of interactions creates a stable, repeating supramolecular architecture. There is no evidence of strong π-π stacking interactions in the crystal structure of the parent compound.

| D—H···A | d(D—H) | d(H···A) | d(D···A) | ∠(DHA) |

|---|---|---|---|---|

| C14—H14···O2ⁱ | 0.95 | 2.53 | 3.340(2) | 143 |

Symmetry code: (i) x, y-1, z

Other Spectroscopic Methods for Mechanistic Insights (e.g., UV-Vis for reaction monitoring)

While X-ray and NMR spectroscopy provide detailed structural information, other spectroscopic methods like Ultraviolet-Visible (UV-Vis) spectroscopy can offer valuable mechanistic insights, particularly for monitoring reaction progress.

The synthesis of this compound typically involves the reaction of 1,2,3,4-tetrahydroquinoline (B108954) with p-toluenesulfonyl chloride. nih.gov This reaction can be conveniently monitored using UV-Vis spectroscopy. The parent 1,2,3,4-tetrahydroquinoline possesses a distinct chromophore associated with its benzene ring fused to a non-aromatic nitrogen-containing ring. Upon tosylation, the electronic environment of the nitrogen atom changes significantly due to the attachment of the electron-withdrawing tosyl group. This alters the electronic transitions of the molecule, leading to a change in the UV-Vis absorption spectrum.

By periodically measuring the UV-Vis spectrum of the reaction mixture, one can track the disappearance of the reactant's absorption peak and the concurrent appearance and growth of the product's characteristic absorption band. This allows for the determination of reaction kinetics and optimization of reaction conditions such as time and temperature, providing a practical tool for gaining mechanistic understanding and ensuring complete conversion to the desired N-tosylated product.

Theoretical and Computational Chemistry Studies on N Tosyl 1,2,3,4 Tetrahydroquinolines

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) has become a cornerstone of computational chemistry, offering a balance between accuracy and computational cost for the investigation of electronic structures. For 1-Tosyl-1,2,3,4-tetrahydroquinoline, DFT calculations have been employed to gain insights into its fundamental electronic properties.

Crystal structure analysis of this compound reveals that the heterocyclic ring adopts a half-chair conformation. nih.govresearchgate.net The sum of the bond angles around the nitrogen atom is 350.2°, and the dihedral angle between the planes of the two aromatic rings is 47.74 (10)°. nih.govresearchgate.net These geometric parameters, determined experimentally, provide a crucial benchmark for validating the accuracy of DFT-optimized geometries.

DFT calculations can further elucidate the distribution of electron density, molecular orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the nature of chemical bonding within the molecule. This information is vital for understanding the molecule's reactivity and its interactions with other chemical species. For instance, the calculated electrostatic potential surface can predict sites susceptible to nucleophilic or electrophilic attack. While specific DFT studies on the electronic structure of the parent this compound are not extensively detailed in the provided results, the principles of DFT are broadly applied to similar heterocyclic systems to understand their reactivity and properties. aps.orgresearchgate.net

A summary of crystallographic data for this compound is presented below:

| Parameter | Value |

| Chemical Formula | C₁₆H₁₇NO₂S |

| Molecular Weight | 287.37 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 8.2176 (7) |

| b (Å) | 8.0468 (6) |

| c (Å) | 22.2439 (18) |

| β (°) | 98.107 (4) |

| Volume (ų) | 1456.2 (2) |

| Z | 4 |

Conformational Analysis and Energy Landscapes

The flexible, non-aromatic portion of the 1,2,3,4-tetrahydroquinoline (B108954) skeleton allows for the existence of multiple conformations. researchgate.net The primary conformations considered for the tetrahydroquinoline ring are the half-chair, boat, and sofa forms. researchgate.net Computational methods, particularly conformational analysis, are essential for determining the relative stabilities of these conformers and mapping the potential energy landscape.

For the parent this compound, X-ray crystallography has shown that the heterocyclic ring exists in a half-chair conformation in the solid state. nih.govresearchgate.net Computational conformational analysis can expand on this by exploring the energy barriers between different conformations in the gas phase or in solution, providing a more dynamic picture of the molecule's structure. By calculating the energies of various possible geometries, researchers can identify the lowest energy (most stable) conformers and understand the pathways for interconversion between them. This knowledge is critical as the conformation of a molecule can significantly influence its biological activity and reactivity.

Computational Modeling of Reaction Mechanisms and Transition States

Computational chemistry provides a powerful lens through which to study the intricate details of chemical reactions. For N-tosyl-1,2,3,4-tetrahydroquinolines, computational modeling can be used to investigate the mechanisms of their synthesis and subsequent transformations. This involves locating the transition state structures, which are the highest energy points along the reaction coordinate, and calculating their energies to determine the activation energy of the reaction.

For example, the synthesis of substituted 1,2,3,4-tetrahydroquinolines often involves cyclization reactions. researchgate.netnih.gov DFT calculations can be used to model the proposed reaction pathways, such as a Friedel-Crafts type cyclization, to determine the most energetically favorable route. organic-chemistry.org By examining the geometries of the transition states, chemists can gain insights into the factors that control the stereoselectivity of a reaction.

In the context of reactions involving N-tosyl-1,2,3,4-tetrahydroquinolines, computational studies can help to:

Elucidate the step-by-step mechanism of a reaction.

Identify key intermediates and transition states.

Predict the regioselectivity and stereoselectivity of a reaction.

Understand the role of catalysts in promoting the reaction.

For instance, in gold-catalyzed enyne cycloisomerization reactions leading to related nitrogen-containing heterocycles, DFT calculations have been instrumental in understanding the stereoinduction and the role of hydrogen-bonding interactions in the transition states. acs.org Similar approaches can be applied to reactions involving N-tosyl-1,2,3,4-tetrahydroquinolines to rationalize experimental observations and guide the design of new synthetic methods.

Prediction of Chiroptical Properties and Stereodifferentiation

Many derivatives of 1,2,3,4-tetrahydroquinoline are chiral, and their biological activity is often dependent on their specific stereochemistry. researchgate.net Computational methods are increasingly used to predict chiroptical properties, such as electronic circular dichroism (ECD) and optical rotatory dispersion (ORD), which are essential for characterizing and differentiating enantiomers.

By calculating the theoretical ECD or ORD spectra of different stereoisomers of a substituted N-tosyl-1,2,3,4-tetrahydroquinoline and comparing them with experimentally measured spectra, it is possible to determine the absolute configuration of the molecule. This is a powerful tool, especially when crystallographic methods are not feasible. The accuracy of these predictions relies heavily on the quality of the conformational analysis and the level of theory used for the calculations.

Investigation of Aggregation States in Organometallic Reactions

While specific studies on the aggregation states of this compound in organometallic reactions were not found in the provided search results, this is an area where computational chemistry can provide significant insights. In many organometallic reactions, the active catalytic species may not be a simple monomer but rather a dimer or higher-order aggregate. The state of aggregation can have a profound impact on the reactivity and selectivity of the catalyst.

Computational modeling can be used to investigate the thermodynamics of aggregation, determining whether the monomeric or aggregated form of a catalyst complex involving an N-tosyl-1,2,3,4-tetrahydroquinoline ligand is more stable under the reaction conditions. By modeling the reaction pathways for both the monomeric and aggregated species, researchers can understand how aggregation influences the catalytic cycle. This knowledge is crucial for optimizing reaction conditions and for the rational design of more efficient catalysts.

Synthetic Utility and Applications of N Tosyl 1,2,3,4 Tetrahydroquinolines As Building Blocks

Precursors in the Synthesis of Complex Nitrogen-Containing Heterocycles

The 1,2,3,4-tetrahydroquinoline (B108954) core is a recurring motif in a wide array of natural products and pharmacologically active compounds. liv.ac.uknih.gov The N-tosylated variant serves as a stable and manipulable platform from which to construct more intricate heterocyclic systems, including various alkaloids. The tosyl group not only protects the nitrogen during synthetic transformations but can also influence the stereochemical outcome of reactions at adjacent centers.

While direct examples for 1-tosyl-1,2,3,4-tetrahydroquinoline are part of a broader class of similar heterocycles, the synthetic strategies employed for its close isomer, tetrahydroisoquinoline (THIQ), are illustrative of its potential. For instance, N-tosylated THIQ derivatives are key precursors in the synthesis of complex alkaloids like morphinans, protoberberines, and apomorphines. researchgate.net This suggests a parallel utility for N-tosylated tetrahydroquinolines in accessing different classes of alkaloid scaffolds. The tosyl group can be strategically removed at a later synthetic stage to reveal the free amine, which can then be subjected to further functionalization.

In one notable example involving a related structure, an intramolecular Friedel-Crafts cyclization of an in situ generated tosylate intermediate from an N,N-dibenzyl-α-aminol led to the efficient construction of a 3-substituted 1,2,3,4-tetrahydroisoquinoline. acs.orgnih.gov This product was highlighted as a valuable chiral precursor for the synthesis of Tic, an unnatural amino acid. nih.gov Such transformations underscore the role of the tosyl group in facilitating the formation of complex, polycyclic systems. The stability of the N-tosyl-tetrahydroquinoline ring allows for a variety of synthetic operations on other parts of the molecule before the final deprotection and/or further reaction at the nitrogen atom. acs.orgnih.gov

Role in Scaffold Construction for Libraries of Functionalized Derivatives

The this compound framework is an excellent scaffold for the generation of chemical libraries, which are crucial in the discovery of new drug candidates and functional molecules. The inherent structural features of this scaffold, combined with the directing effects of the tosyl group, allow for systematic and diverse functionalization.

A powerful strategy for building such libraries is through diastereoselective [4 + 2] annulation reactions. In one reported methodology, ortho-tosylaminophenyl-substituted p-quinone methides were reacted with cyanoalkenes to construct a variety of 4-aryl-substituted tetrahydroquinoline derivatives. rsc.org This approach demonstrated high yields, excellent diastereoselectivities, and a broad tolerance for different functional groups, making it well-suited for generating a library of diverse compounds. rsc.org

Furthermore, multi-component reactions (MCRs) offer an efficient route to libraries of functionalized tetrahydroquinolines. researchgate.net By combining several starting materials in a single reaction vessel, MCRs can rapidly generate molecular complexity from simple precursors. The N-tosylated tetrahydroquinoline scaffold is amenable to such strategies, allowing for the introduction of diverse substituents at various positions around the ring. For example, a chemoselective annulation of an aza-ortho-quinone methide, generated in situ from an o-chloromethyl sulfonamide, with a bifunctional acyclic olefin provides access to functionalized tetrahydroquinoline derivatives containing indole (B1671886) scaffolds. acs.orgnih.gov

The development of novel 1,2,3,4-tetrahydroquinoline scaffolds has been identified as a promising avenue for identifying potent inhibitors of biological targets such as NF-κB. orgsyn.org The synthesis of a series of novel derivatives allows for the exploration of structure-activity relationships (SAR), as demonstrated in studies on N-tosyl-1,2,3,4-tetrahydroisoquinoline analogs where different substituents were introduced to probe their cytotoxic effects.

Application as Ligands in Catalysis

The rigid, chiral backbone of substituted 1,2,3,4-tetrahydroquinolines makes them attractive candidates for the development of chiral ligands for asymmetric catalysis. While direct applications of the parent this compound as a ligand are not extensively documented, the modification of this scaffold to incorporate coordinating groups is a promising strategy for creating novel catalytic systems.

The core principle lies in the ability to introduce chirality at one or more positions on the tetrahydroquinoline ring and then append atoms with lone pairs, such as phosphorus or nitrogen, that can coordinate to a metal center. The synthesis of C1-chiral tetrahydroisoquinolines and their successful application as chiral scaffolds in asymmetric catalysis highlights the potential of this class of compounds. orgsyn.org The development of ligand-dependent stereodivergent syntheses of chiral tetrahydroquinolines further underscores the crucial role that such scaffolds can play in controlling the stereochemical outcome of a reaction when employed as ligands.

One can envision the synthesis of phosphine (B1218219) ligands, which are workhorses in homogeneous catalysis, by introducing a phosphine group onto the this compound framework. liv.ac.uk For instance, a hydroxyl or halide functionality could be introduced on the tetrahydroquinoline ring, which could then be converted to a phosphine via established synthetic methods. liv.ac.uk Similarly, the synthesis of phosphonic acid derivatives of tetrahydroisoquinoline has been reported, and these compounds could potentially serve as ligands.

In a related context, a water-soluble, sulfonated N-tosyl-1,2-diphenylethylene diamine has been effectively used as a chiral ligand in the asymmetric transfer hydrogenation of imines in aqueous media. nih.gov This demonstrates the utility of the N-tosyl moiety as part of a larger chiral ligand architecture. The combination of the rigid tetrahydroquinoline backbone with a strategically placed N-tosyl group and other coordinating atoms could lead to the development of a new class of effective and selective ligands for a variety of catalytic transformations.

Synthesis and Characterization of Functionalized N Tosyl 1,2,3,4 Tetrahydroquinoline Derivatives

Regio- and Stereoisomeric Analogues of 1-Tosyl-1,2,3,4-Tetrahydroquinoline

The synthesis of this compound and its analogues is a cornerstone for creating a library of complex heterocyclic compounds. The parent compound is typically synthesized through a straightforward reaction between 1,2,3,4-tetrahydroquinoline (B108954) and 4-methylbenzene-1-sulfonyl chloride (tosyl chloride) in the presence of a base like triethylamine. nih.gov The reaction involves the nucleophilic attack of the secondary amine of the tetrahydroquinoline on the sulfonyl chloride, yielding the N-tosylated product. nih.gov The crude product can be purified by recrystallization to obtain colorless prisms. nih.gov

Regioisomers , which have the same molecular formula but different substituent positions, can be accessed by starting with appropriately substituted tetrahydroquinolines or through cyclization strategies that control the final substitution pattern. For instance, the cyclization of N-(m-methoxyphenyl)-N-tosyl-2-aminopropionyl chloride leads specifically to N-tosyl-7-methoxy-4-oxo-1,2,3,4-tetrahydroquinoline, demonstrating regiocontrol in the formation of the heterocyclic ring. researchgate.net

A notable regioisomeric class is the tetrahydroisoquinolines. Methodologies involving tosyl groups have proven effective in their synthesis as well. An intramolecular Friedel-Crafts cyclization of a tosylate intermediate generated in situ from N,N-dibenzyl-α-aminols provides an efficient route to 3-substituted 1,2,3,4-tetrahydroisoquinolines. organic-chemistry.orgorganic-chemistry.org This highlights how tosylation can be a key step in constructing different, but related, heterocyclic scaffolds. organic-chemistry.orgorganic-chemistry.org

Stereoisomers , which differ in the spatial arrangement of atoms, are often generated in reactions that create new chiral centers. The synthesis of tetrahydroquinoline derivatives via a [4 + 2] annulation (Diels-Alder type reaction) between ortho-tosylaminophenyl-substituted para-quinone methides and cyanoalkenes demonstrates high diastereoselectivity. nih.gov This method leads to the formation of specific stereoisomers of 4-aryl-substituted tetrahydroquinolines with excellent control. nih.gov The stereochemistry at the C1 position is particularly important as it is a common feature in many biologically active alkaloids. nih.gov Asymmetric hydrogenation of quinolines using chiral iridium-diamine catalysts is another powerful method for producing optically active 1,2,3,4-tetrahydroquinolines, which can then be tosylated. wikipedia.org

The crystal structure of the parent this compound reveals that the heterocyclic ring adopts a half-chair conformation. nih.gov The dihedral angle between the planes of the two aromatic rings (the benzene (B151609) ring of the quinoline (B57606) and the tosyl group's phenyl ring) is approximately 47.74°. nih.gov

Preparation of Substituted N-Tosyl-1,2,3,4-Tetrahydroquinolines with Diverse Functionalities

The N-tosyl-1,2,3,4-tetrahydroquinoline framework can be equipped with a wide array of functional groups, either by using pre-functionalized starting materials or by building the ring system in a way that incorporates new functionalities. These substituted derivatives are valuable as intermediates for the synthesis of more complex molecules. nih.gov

Several strategies have been developed for this purpose:

Cyclization of Functionalized Precursors: A key method involves the intramolecular cyclization of a linear precursor that already contains the desired substituents along with the N-tosyl group. The synthesis of N-tosyl-7-methoxy-4-oxo-1,2,3,4-tetrahydroquinoline from N-(m-methoxyphenyl)-N-tosyl-2-aminopropionyl chloride is a prime example. researchgate.net This approach introduces a ketone functionality at the C4 position and a methoxy (B1213986) group on the benzene ring. researchgate.net

[4+2] Annulation Reactions: A highly efficient method for creating densely functionalized derivatives is the DBU-mediated [4+2] annulation of ortho-tosylaminophenyl-substituted p-quinone methides with various cyanoalkenes. nih.gov This catalyst-free reaction proceeds through an aza-Michael/1,6-conjugate addition sequence and tolerates a broad range of substrates, yielding 4-aryl-1-tosyl-1,4-dihydroquinoline-3,3(2H)-dicarbonitriles in high yields. nih.gov

Domino Reactions: Domino, or cascade, reactions offer an efficient pathway to complex structures in a single operation. nih.gov For example, a domino reductive amination-nucleophilic aromatic substitution (SNAr) sequence can be used to prepare tetrahydroquinolines from suitable precursors, yielding products with various substitution patterns. nih.gov

The following table summarizes some of the synthetic methods used to prepare functionalized N-tosyl-tetrahydroquinoline derivatives.

| Starting Material(s) | Reagents/Conditions | Product Functionalities | Yield | Reference |

| 1,2,3,4-Tetrahydroquinoline, 4-Methylbenzene-1-sulfonyl chloride | Triethylamine, Dichloroethane | Unsubstituted | Not specified | nih.gov |

| N-(m-methoxyphenyl)-N-tosyl-2-aminopropionyl chloride | Cyclization | 7-methoxy, 4-oxo | Not specified | researchgate.net |

| ortho-Tosylaminophenyl-substituted p-quinone methides, Cyanoalkenes | DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) | 4-aryl, 3,3-dicarbonitrile | 55-95% | nih.gov |

Chemo- and Regioselective Modifications of Derivatives

Once the functionalized N-tosyl-1,2,3,4-tetrahydroquinoline core is assembled, further modifications can be carried out. The success of these modifications often depends on the ability to selectively target one functional group or position in the molecule without affecting others, a concept known as chemo- and regioselectivity. The tosyl group itself plays a crucial role by protecting the nitrogen atom, thus preventing it from participating in many reactions and directing reactivity elsewhere.

An example of selective modification is seen in the chemistry of N-tosyl-7-methoxy-4-oxo-1,2,3,4-tetrahydroquinoline. researchgate.net This ketone can be further functionalized. For instance, it can be converted in two steps to a 3-cyano-3-methyl derivative. researchgate.net However, this highly functionalized derivative was found to undergo a base-catalyzed ring cleavage during an attempted Stobbe condensation, demonstrating how subsequent reactions can dramatically alter the core structure. researchgate.net

Advanced metal-catalyzed reactions also enable selective modifications. An iron-catalyzed intramolecular nitrene C-H insertion process offers a one-step route to 2-aryl-1,2,3,4-tetrahydroquinolines from aryl azide (B81097) precursors. nih.gov This type of reaction allows for the direct formation of a C-C bond at a specific position, showcasing high regioselectivity. nih.gov Similarly, chemo- and regioselective reductive deoxygenation of alcohols, a reaction catalyzed by iron(III) fluoride (B91410) and triflic acid, represents a type of transformation that could be applied to hydroxyl-substituted N-tosyl-tetrahydroquinoline derivatives to selectively remove the hydroxyl group. rsc.org

These selective modifications are essential for elaborating the basic tetrahydroquinoline scaffold into more complex and potentially useful molecules. nih.gov

Future Research Directions and Outlook in N Tosyl 1,2,3,4 Tetrahydroquinoline Chemistry

Development of Novel and Sustainable Synthetic Methodologies

The traditional synthesis of 1-Tosyl-1,2,3,4-tetrahydroquinoline typically involves the reaction of 1,2,3,4-tetrahydroquinoline (B108954) with tosyl chloride in the presence of a base. bartleby.com While effective, future research will likely focus on the development of more sustainable and efficient synthetic strategies.

One promising avenue is the advancement of domino reactions , which allow for the construction of complex molecules from simple starting materials in a single operation, thereby improving atom economy and reducing waste. nih.govrsc.org For instance, domino Povarov reactions, which involve the [4+2] cycloaddition of an in-situ generated imine with an electron-rich alkene, could be further optimized for the synthesis of N-tosylated tetrahydroquinolines. nih.gov Research could focus on expanding the substrate scope and developing catalytic systems that operate under milder, more environmentally friendly conditions.

The use of heterogeneous catalysts also presents a significant opportunity for developing sustainable synthetic methods. For example, metal-based nanocatalysts could be employed for the reductive cyclization of nitroarenes or other suitable precursors to directly afford the tetrahydroquinoline core, which can then be tosylated in a one-pot fashion. nih.gov The development of reusable catalysts would be a key focus, aligning with the principles of green chemistry.

Furthermore, photocatalysis and electrochemistry are emerging as powerful tools in organic synthesis. Future investigations could explore the light- or electricity-driven synthesis of this compound, potentially enabling novel reaction pathways with high selectivity and efficiency under ambient conditions.

A recent study on the synthesis of pyrrolo[3,4-c]quinolines utilized a phosphine-catalyzed [4+2] annulation to produce a substituted this compound-3-carboxylate, highlighting the potential for developing novel annulation strategies to access functionalized N-tosylated tetrahydroquinolines. rsc.org

Exploration of Undiscovered Reactivity Profiles

The reactivity of this compound remains a fertile ground for discovery. The tosyl group, being a strong electron-withdrawing group, significantly influences the reactivity of the tetrahydroquinoline scaffold, opening up avenues for novel transformations.

A key area for future exploration is the C-H functionalization of the tetrahydroquinoline ring. The development of methods for the selective activation and functionalization of specific C-H bonds would provide a powerful tool for the late-stage modification of the molecule, enabling the synthesis of a diverse range of derivatives. For example, methods for the direct C(sp3)-H functionalization of N-acyl/sulfonyl tetrahydroisoquinolines using DDQ oxidation to form an iminium ion intermediate could be adapted to this compound, allowing for the introduction of various nucleophiles at the C2 position. nih.gov

The exploration of cycloaddition reactions involving the N-tosylated tetrahydroquinoline core could lead to the synthesis of novel polycyclic and heterocyclic systems. The electron-deficient nature of the tosylated nitrogen might influence the dienophilic or dipolarophilic character of the molecule in such reactions.

Furthermore, the tosyl group itself can be a site of reactivity. While typically considered a stable protecting group, conditions could be explored for its modification or cleavage to reveal the secondary amine, which could then participate in further reactions. This would allow for the use of the tosyl group as a temporary activating and directing group.

Investigations into the ring-opening and rearrangement reactions of this compound under various conditions (e.g., thermal, photochemical, or with specific reagents) could also unveil novel chemical transformations and provide access to unique molecular architectures.

Advanced Mechanistic Studies and Computational Predictions

To guide the development of novel synthetic methods and to better understand the reactivity of this compound, advanced mechanistic studies are crucial. A synergistic approach combining experimental techniques with computational modeling will be instrumental in elucidating reaction pathways and predicting reactivity.

Density Functional Theory (DFT) calculations can be employed to investigate the electronic structure, conformation, and reactivity of this compound. researchgate.net Such studies can provide insights into bond dissociation energies, frontier molecular orbital energies, and charge distributions, helping to predict the most likely sites for electrophilic or nucleophilic attack. Computational modeling can also be used to map out the potential energy surfaces of various reactions, identifying transition states and intermediates, and thereby clarifying reaction mechanisms. For instance, DFT studies have been used to elucidate the mechanism of Cu(II)-catalyzed N-alkylation of amino derivatives, a reaction type relevant to the functionalization of the tetrahydroquinoline nitrogen. researchgate.netfigshare.com

Experimental mechanistic studies, such as kinetic analysis, isotope labeling experiments, and the trapping of intermediates, will be essential to validate the predictions from computational models. For example, the serendipitous formation of 3-tosyl-1,2,3,4-tetrahydroquinazoline was investigated through both experimental and computational studies to understand the reaction mechanism. rsc.org This integrated approach will provide a comprehensive understanding of the factors that govern the reactivity and selectivity of reactions involving this compound.

Future computational work could also focus on predicting the properties of hypothetical derivatives of this compound, guiding synthetic efforts towards molecules with desired electronic or steric properties for specific applications.

Integration of 1-Tosyl-1,2,3,4-Tetrahydroquinolines in Supramolecular Chemistry or Materials Science

The structural features of this compound, particularly the presence of the sulfonamide group and the aromatic rings, make it an intriguing candidate for applications in supramolecular chemistry and materials science.

The sulfonamide group is a well-known hydrogen bond donor (N-H) and acceptor (S=O), capable of forming robust and directional intermolecular interactions. nih.gov This property can be exploited to construct well-defined supramolecular assemblies , such as tapes, sheets, and three-dimensional networks, through crystal engineering. nih.govacs.org Future research could focus on co-crystallization of this compound with other molecules possessing complementary hydrogen bonding functionalities to create novel crystalline materials with interesting properties, such as specific host-guest capabilities or solid-state fluorescence. The study of sulfonamide-pyridine-N-oxide cocrystals has provided insights into the hydrogen-bond motifs that can be formed, which could be a starting point for designing such assemblies. acs.org

The aromatic rings of the quinoline (B57606) and tosyl moieties can participate in π-π stacking interactions, further directing the self-assembly process. By modifying the substituents on these aromatic rings, the electronic properties and stacking behavior can be tuned, potentially leading to the development of organic electronic materials . For instance, the incorporation of electron-donating or -withdrawing groups could modulate the HOMO-LUMO gap of the resulting materials, making them suitable for applications in organic field-effect transistors (OFETs) or organic light-emitting diodes (OLEDs).

Furthermore, the chirality of substituted this compound derivatives could be harnessed to create chiral supramolecular structures and materials with applications in enantioselective separations or asymmetric catalysis. The rigid and well-defined conformation of the tetrahydroquinoline ring system, influenced by the bulky tosyl group, can provide a scaffold for the precise spatial arrangement of functional groups.

Q & A

Q. What are the key synthetic routes for 1-Tosyl-1,2,3,4-tetrahydroquinoline?

The synthesis typically involves two stages:

- Core formation : Cyclization strategies, such as condensation of aldehydes with amines followed by ring closure, are employed to form the tetrahydroquinoline backbone. For example, intramolecular cyclization of intermediates like N-(3-chloro-2-hydroxypropyl)diphenylamine can yield tetrahydroquinoline derivatives .

- N-Tosylation : The amine group is protected using tosyl chloride under basic conditions (e.g., with NaH or pyridine), analogous to acylation methods used for acetyl derivatives .

Q. How do structural modifications influence the biological activity of tetrahydroquinoline derivatives?

Substituents on the tetrahydroquinoline core significantly alter bioactivity. For instance:

- Anti-inflammatory effects : Methyl groups at positions 2,2,4 enhance activity by stabilizing hydrophobic interactions with target proteins .

- Acetic acid moieties : Derivatives like 2-(1,2,3,4-tetrahydroquinolin-4-yl)acetic acid hydrochloride show enhanced pharmacological potential due to increased solubility and binding affinity .

| Derivative | Key Modification | Biological Impact |

|---|---|---|

| 2,2,4-Trimethyl-THQ | Methyl groups at C2, C4 | Anti-inflammatory activity |

| 2-(THQ-4-yl)acetic acid HCl | Acetic acid side chain | Improved drug candidacy |

Q. What analytical techniques are critical for characterizing this compound?

- NMR spectroscopy : Resolves substituent positions and confirms tosyl-group integration.

- Mass spectrometry (MS) : Validates molecular weight and purity.

- X-ray crystallography : Provides stereochemical details, as demonstrated in asymmetric tetrahydroquinoline derivatives .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be achieved?

Brønsted acid-catalyzed transfer hydrogenation enables asymmetric synthesis. For example, chiral phosphoric acids catalyze the reduction of imines to produce enantiomerically pure tetrahydroquinolines (>90% ee) . This method avoids metal catalysts, simplifying purification.

Q. What challenges arise in synthesizing bifunctional tetrahydroquinoline derivatives?

Bifunctional derivatives (e.g., 4,4'-(1,4-phenylenediamine)di-THQ) face:

- Regioselectivity : Competing electrophilic attacks during cyclization require precise control of reaction conditions (e.g., temperature, solvent) .

- Steric hindrance : Bulky substituents (e.g., naphthyl groups) impede intramolecular cyclization, necessitating tailored catalysts .

Q. How do researchers resolve contradictions in reported biological activities of tetrahydroquinoline derivatives?

Discrepancies often stem from:

- Substitution patterns : Minor structural changes (e.g., methoxy vs. ethoxy groups) drastically alter bioactivity. Cross-referencing PubChem data with experimental assays clarifies structure-activity relationships .

- Experimental conditions : Variations in cell lines or assay protocols (e.g., in vitro vs. in vivo) necessitate standardized testing frameworks .

Q. What methodological strategies optimize reaction yields and purity?

- Temperature control : Maintaining 0–5°C during tosylation minimizes side reactions .

- Purification : Column chromatography (silica gel, hexane/EtOAc) or recrystallization (ethanol/water) isolates high-purity products .

Key Data Sources

- PubChem : Validates molecular properties (e.g., SMILES, InChIKey) for reproducibility .

- Acta Crystallographica : Provides crystallographic data for stereochemical analysis .

- EPA DSSTox : Offers toxicity profiles for safe handling guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |